

RTIOX-372: Structural Characterization & Pharmacological Profile

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Compound of Interest

Compound Name:	RTIOX-372
CAS No.:	2162960-46-3
Cat. No.:	B610585

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Executive Summary

RTIOX-372 (Compound 39) is a novel, high-affinity antagonist of the Orexin-1 Receptor (OX1R), developed to overcome the physicochemical limitations of earlier tetrahydroisoquinoline (THIQ) derivatives. Unlike its predecessor RTIOX-276, which utilized fluorinated side chains, **RTIOX-372** incorporates a bis-dimethylamino substitution pattern. This structural modification drastically enhances kinetic solubility (>200 μM) and blood-brain barrier (BBB) permeability while maintaining >1000-fold selectivity over the Orexin-2 Receptor (OX2R). It is a critical tool compound in addiction biology, specifically for attenuating cocaine-seeking behavior by modulating phasic dopamine signaling.

Chemical Identity & Structure

RTIOX-372 is built upon a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, functionalized to optimize ligand-receptor interactions within the OX1R binding pocket.

2.1. Physicochemical Data

Property	Value
Compound Name	RTIOX-372
IUPAC Name	2-(1-(3-(dimethylamino)-4-methoxybenzyl)-7-(dimethylamino)-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-ylmethyl)acetamide
CAS Number	2162960-46-3
Molecular Formula	C ₃₀ H ₃₉ N ₅ O ₃
Molecular Weight	517.67 g/mol
Solubility (Kinetic)	> 200 μM (pH 7.4)
LogP (Calculated)	3.1 (Optimized from >5.0 in precursors)
Topological Polar Surface Area	~85 Å ²

2.2. Structural Analysis

The molecule consists of three distinct pharmacophoric regions:

- The Core (THIQ): A 6-methoxy-7-(dimethylamino)-1,2,3,4-tetrahydroisoquinoline system. The 7-dimethylamino group is a critical electron-donating replacement for the lipophilic trifluoroethoxy group found in RTIOX-276.
- The "Top" Substituent (Position 1): A 3-(dimethylamino)-4-methoxybenzyl group. The introduction of a second basic amine here improves solubility via protonation at physiological pH.
- The "Right" Linker (Position 2): An acetamide linker connecting the THIQ nitrogen to a pyridin-3-ylmethyl moiety, essential for hydrogen bonding within the receptor active site.

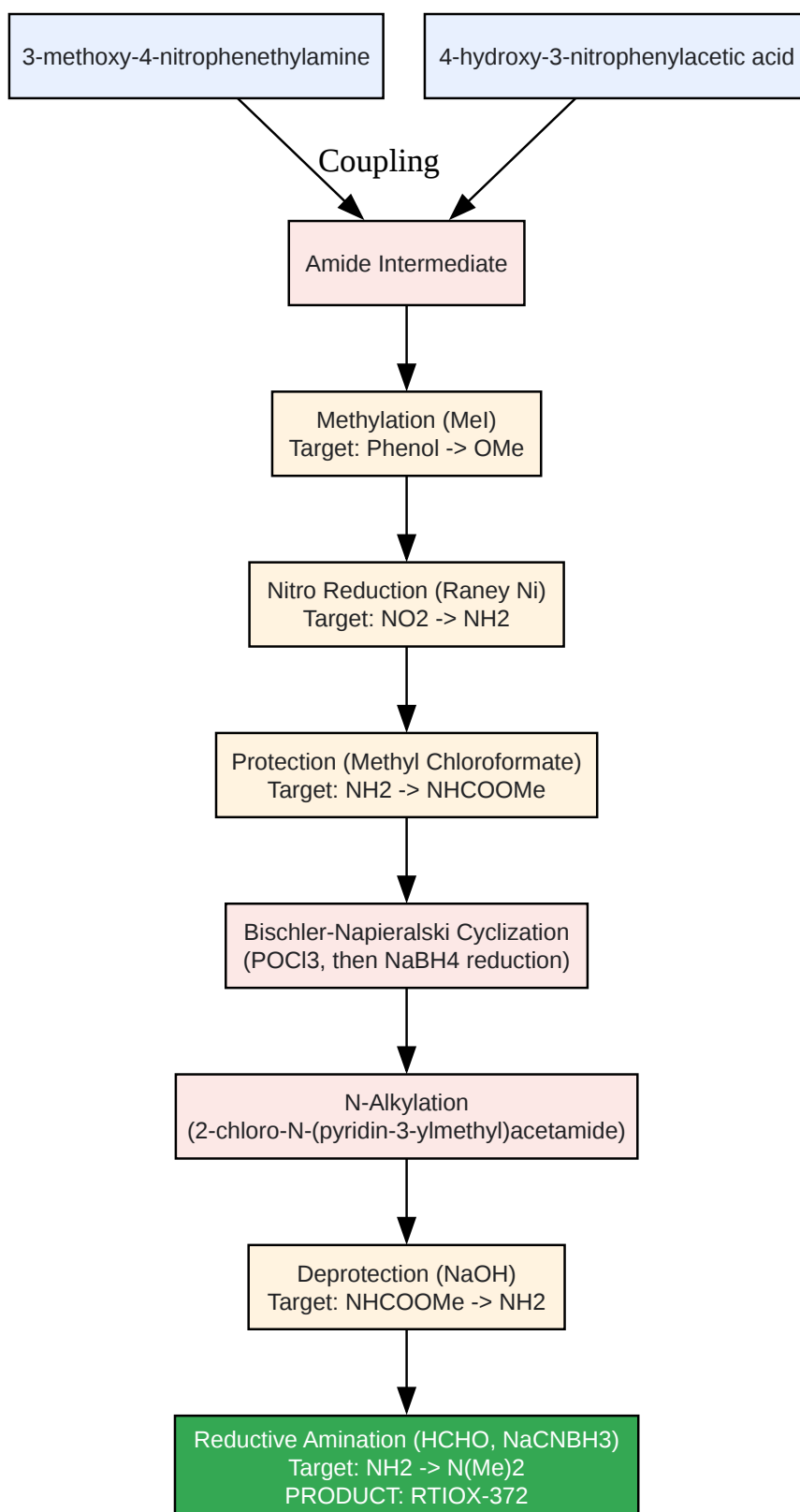
SMILES String:

```
COc1cc2c(cc1N(C)C)CCN(CC(=O)NCC3=CN=CC=C3)C2Cc4ccc(OC)c(N(C)C)c4
```

Synthesis & Fabrication Protocol

The synthesis of **RTIOX-372** requires a convergent approach, utilizing a Bischler-Napieralski cyclization followed by a late-stage reductive amination to install the key dimethylamino groups.

3.1. Synthetic Workflow (DOT Visualization)



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Figure 1: Convergent synthetic pathway for **RTIOX-372**, highlighting the installation of the bis-dimethylamino features.

3.2. Detailed Protocol

- **Amide Coupling:** React 3-methoxy-4-nitrophenethylamine with 4-hydroxy-3-nitrophenylacetic acid using standard coupling agents (EDC/HOBt) to form the amide.
- **O-Methylation:** Treat the phenolic amide with iodomethane (MeI) and potassium carbonate (K_2CO_3) in DMF to convert the phenol to a methoxy group.
- **Nitro Reduction:** Hydrogenate using Raney Nickel to convert both nitro groups to anilines.
- **Carbamate Protection:** Protect the resulting primary amines as methyl carbamates using methyl chloroformate. This prevents interference during cyclization.
- **Cyclization:** Perform a Bischler-Napieralski cyclization using $POCl_3$ in acetonitrile, followed by reduction of the imine intermediate with Sodium Borohydride ($NaBH_4$) to yield the tetrahydroisoquinoline core.
- **N-Alkylation:** Alkylate the secondary amine of the THIQ ring with 2-chloro-N-(pyridin-3-ylmethyl)acetamide in the presence of a base (DIEA) and KI.
- **Deprotection & Methylation:** Hydrolyze the carbamates with NaOH to regenerate the primary amines. Finally, perform a reductive amination using excess formaldehyde (HCHO) and Sodium Cyanoborohydride ($NaCNBH_3$) to methylate both amino groups, yielding **RTIOX-372**.

Pharmacological Properties

4.1. Mechanism of Action

RTIOX-372 functions as a competitive antagonist at the Orexin-1 Receptor (OX1R), a Gq-coupled GPCR.

- **Pathway:** Blocks Orexin-A binding

Prevents Gq activation

Inhibits PLC

Reduces IP3/DAG production

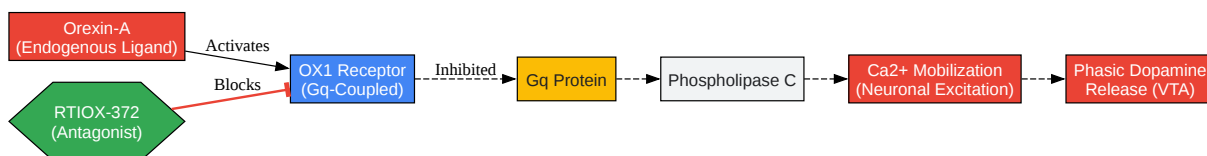
Prevents intracellular Ca²⁺ mobilization.

- Downstream Effect: Attenuates neuronal firing in the Ventral Tegmental Area (VTA), specifically reducing drug-induced phasic dopamine release.

4.2. Selectivity & Potency Profile

Target	Affinity / Activity	Notes
OX1R (Human)	Ki < 10 nM	Highly Potent
OX2R (Human)	Ki > 10,000 nM	>1000-fold Selectivity
P-glycoprotein (Pgp)	Efflux Ratio = 3.3	Low substrate potential
BBB Permeability	Papp = 14.7 × 10 ⁻⁶ cm/s	High CNS penetration

4.3. Signaling Pathway Inhibition (DOT Visualization)



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Figure 2: Mechanism of action. **RTIOX-372** blocks the OX1R, preventing the signaling cascade that leads to dopamine release associated with drug craving.

Experimental Protocols

5.1. Calcium Mobilization Assay (In Vitro Potency)

- Objective: Determine IC₅₀ of **RTIOX-372** against Orexin-A induced calcium release.

- Cells: CHO-K1 cells stably expressing human OX1R.
- Reagents: FLIPR Calcium 6 Assay Kit, Probenecid.
- Protocol:
 - Seed cells (10k/well) in 384-well black plates; incubate overnight.
 - Load cells with Calcium 6 dye + 2.5 mM Probenecid for 1 hour at 37°C.
 - Add **RTIOX-372** (serial dilutions) and incubate for 15 min.
 - Challenge with Orexin-A (EC₈₀ concentration).
 - Measure fluorescence (Ex 485nm / Em 525nm) on a FLIPR Tetra system.
 - Validation: IC₅₀ should be < 20 nM.

5.2. Kinetic Solubility Assay

- Objective: Verify the >200 µM solubility claim.
- Protocol:
 - Prepare 10 mM stock of **RTIOX-372** in DMSO.
 - Spike into PBS (pH 7.4) to a final concentration of 200 µM (2% DMSO).
 - Incubate for 2 hours at room temperature with shaking.
 - Filter using a 0.45 µm PVDF membrane.
 - Analyze filtrate via HPLC-UV (254 nm).
 - Calculation: Solubility = (Area_filtrate / Area_standard) × Concentration_standard.

References

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